N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide is a chemical compound with a unique structure that combines a cyclohexene ring, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Cyclohexene Derivative Preparation: The cyclohexene derivative can be prepared through the Birch reduction of anisole followed by acid hydrolysis.
Coupling Reaction: The final step involves coupling the cyclohexene derivative with the thiazole ring using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the carboxamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexene ring can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).
Reduction: Reducing agents such as LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like Br₂ (bromine) or HNO₃ (nitric acid).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential antiviral and anticancer properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by targeting viral enzymes or proteins . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide: This compound has a similar cyclohexene and carboxamide structure but with a quinoline ring instead of a thiazole ring.
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide: This compound features a pyrazole ring and a sulfonamide group, offering different chemical and biological properties.
Uniqueness
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide is unique due to its combination of a thiazole ring and a cyclohexene ring, which imparts distinct chemical reactivity and potential biological activity. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-15(18-12-17(21)9-5-2-6-10-17)14-11-22-16(19-14)13-7-3-1-4-8-13/h1,3-5,7-9,11,21H,2,6,10,12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNSJDIAULZNTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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